5-(furan-2-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
The compound "5-(furan-2-yl)-1H-pyrimidine-2,4-dione" is a heterocyclic molecule that features both furan and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The furan ring is a five-membered oxygen-containing heterocycle, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical and physical properties .
Synthesis Analysis
The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been achieved through a three-step pathway involving Curtius rearrangement and subsequent reactions with amines, leading to the formation of intermediate ureids and the desired bicyclic scaffold . Additionally, a one-step synthesis method using cerium(IV) ammonium nitrate (CAN) has been reported for the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and various alkenes or terminal alkynes .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been studied, revealing that the dihydropyrimidine ring adopts a screw-boat conformation. The furan ring is positioned axially, making a significant dihedral angle with the pyrimidine ring, which can influence the molecule's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Chemical reactions involving the furan and pyrimidine rings can lead to various transformations. For instance, 5-aminofurazano[3,4-d]pyrimidines can undergo ring cleavage by acid or base to yield different products, which can be further transformed into analogs such as 5-amino-7(6H)-furazano[3,4-d]pyrimidinone . Moreover, ring transformation reactions have been observed, such as the conversion of cyclohepta[b]pyrimido[5,4-d]furan dionylium ion to pyrrole derivatives through reactions with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-pyrimidine derivatives can be influenced by their molecular structure. For example, the triclinic polymorph of a related compound shows specific hydrogen bonding patterns, forming dimers and chains in the crystal structure, which can affect its solubility and stability . Theoretical studies have also been conducted to understand the electronic properties of furan-pyrimidine derivatives, which are important for their potential applications in electronic devices or as fluorescent probes . The furan decorated nucleoside analogues have been evaluated for their photophysical properties, revealing that the furan moiety can significantly affect the absorption, emission, and quantum efficiency, depending on the nucleoside class .
Scientific Research Applications
Structural and Electronic Properties
- Theoretical Studies : Theoretical calculations have been conducted to investigate the structural and electronic properties of molecules similar to 5-(furan-2-yl)-1H-pyrimidine-2,4-dione. These studies provide insights into their electronic properties and relative energies, suggesting potential applications in molecular design (Essa & Jalbout, 2008).
Synthesis and Functionalization
- Efficient Synthesis : A straightforward synthesis pathway for functionalized furo[3,4-d]pyrimidine-2,4-diones has been developed. This process includes a three-step pathway involving Curtius rearrangement and reactions with various amines, indicating potential for creating diverse molecular libraries (De Coen et al., 2015).
Photophysical Evaluation and Fluorescent Probes
- Furan-Containing Nucleoside Analogues : Synthesis and photophysical evaluation of furan-containing nucleoside analogues have been conducted. These compounds, particularly the furan thymidine analogue, show promise as responsive fluorescent probes in nucleic acids, highlighting their potential in bioimaging and diagnostics (Greco & Tor, 2007).
Antimicrobial Activity
- Screening for Antimicrobial Activity : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, which is structurally related to 5-(furan-2-yl)-1H-pyrimidine-2,4-dione, have been tested for antimicrobial activity. These studies suggest potential pharmaceutical applications for similar compounds (Mageed et al., 2021).
Synthesis of Biologically Active Compounds
- New Biologically Active Compounds : Research has focused on synthesizing new compounds with pyrimidine and pyridazine fragments, indicative of potential applications in drug discovery and medicinal chemistry (Aniskova et al., 2017).
Photophysical and Electrostatic Properties
- Tegafur Comparison : Studies have compared the molecular electrostatic potential surfaces and photophysical properties of tegafur, a derivative of 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione, with 5-fluoro-uracil. These insights are valuable in understanding drug selectivity and efficacy in chemotherapy (Prasad et al., 2010).
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5(4-9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOODRJVHNWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356046 |
Source
|
Record name | ZINC00334454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1H-pyrimidine-2,4-dione | |
CAS RN |
55625-98-4 |
Source
|
Record name | ZINC00334454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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